molecular formula C24H22N4O5 B11193757 methyl 4-[({2-oxo-4-[3-(propan-2-yl)-1,2,4-oxadiazol-5-yl]quinolin-1(2H)-yl}acetyl)amino]benzoate

methyl 4-[({2-oxo-4-[3-(propan-2-yl)-1,2,4-oxadiazol-5-yl]quinolin-1(2H)-yl}acetyl)amino]benzoate

Cat. No.: B11193757
M. Wt: 446.5 g/mol
InChI Key: KQDBYLCXSMVGNV-UHFFFAOYSA-N
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Description

METHYL 4-(2-{2-OXO-4-[3-(PROPAN-2-YL)-1,2,4-OXADIAZOL-5-YL]-1,2-DIHYDROQUINOLIN-1-YL}ACETAMIDO)BENZOATE is a complex organic compound that features a quinoline core, an oxadiazole ring, and a benzoate ester

Preparation Methods

The synthesis of METHYL 4-(2-{2-OXO-4-[3-(PROPAN-2-YL)-1,2,4-OXADIAZOL-5-YL]-1,2-DIHYDROQUINOLIN-1-YL}ACETAMIDO)BENZOATE typically involves multi-step organic reactions. The synthetic route may start with the preparation of the quinoline core, followed by the introduction of the oxadiazole ring and the benzoate ester. Common reagents used in these reactions include acetic anhydride, oxalyl chloride, and various amines. Industrial production methods would likely involve optimization of these steps to maximize yield and purity.

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including:

    Oxidation: The quinoline core can be oxidized using reagents like potassium permanganate.

    Reduction: The oxadiazole ring can be reduced under hydrogenation conditions.

    Substitution: The benzoate ester can undergo nucleophilic substitution reactions with various nucleophiles. Common reagents and conditions used in these reactions include strong acids, bases, and catalysts like palladium on carbon. Major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

METHYL 4-(2-{2-OXO-4-[3-(PROPAN-2-YL)-1,2,4-OXADIAZOL-5-YL]-1,2-DIHYDROQUINOLIN-1-YL}ACETAMIDO)BENZOATE has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Medicine: Investigated for its potential as an anti-cancer agent due to its ability to interfere with cell proliferation.

    Industry: Used in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets. For example, in medicinal applications, it may inhibit certain enzymes or proteins involved in disease pathways. The quinoline core and oxadiazole ring are crucial for its binding affinity and specificity. The exact molecular pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar compounds include other quinoline derivatives and oxadiazole-containing molecules. Compared to these, METHYL 4-(2-{2-OXO-4-[3-(PROPAN-2-YL)-1,2,4-OXADIAZOL-5-YL]-1,2-DIHYDROQUINOLIN-1-YL}ACETAMIDO)BENZOATE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Some similar compounds are:

    Quinoline derivatives: Known for their anti-malarial and anti-cancer properties.

    Oxadiazole-containing molecules: Used in various pharmaceutical and industrial applications.

Properties

Molecular Formula

C24H22N4O5

Molecular Weight

446.5 g/mol

IUPAC Name

methyl 4-[[2-[2-oxo-4-(3-propan-2-yl-1,2,4-oxadiazol-5-yl)quinolin-1-yl]acetyl]amino]benzoate

InChI

InChI=1S/C24H22N4O5/c1-14(2)22-26-23(33-27-22)18-12-21(30)28(19-7-5-4-6-17(18)19)13-20(29)25-16-10-8-15(9-11-16)24(31)32-3/h4-12,14H,13H2,1-3H3,(H,25,29)

InChI Key

KQDBYLCXSMVGNV-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=NOC(=N1)C2=CC(=O)N(C3=CC=CC=C32)CC(=O)NC4=CC=C(C=C4)C(=O)OC

Origin of Product

United States

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